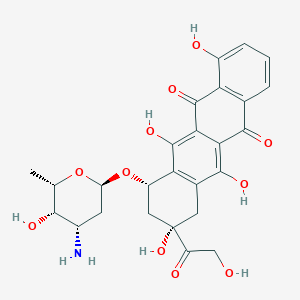

14-HydroxyCarminomycin

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H27NO11 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3/t9-,12-,14-,16-,21+,26-/m0/s1 |

InChI Key |

XELCDTXCWBAMFX-CQSLTQQZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |

Synonyms |

14-hydroxycarminomycin |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 14 Hydroxycarminomycin

Synthetic Methodologies for 14-HydroxyCarminomycin Production

The production of this compound can be achieved through both semisynthetic modifications of naturally occurring precursors and complex total synthesis routes.

Semisynthetic Routes from Natural Anthracycline Precursors

The most common approach to producing this compound involves the chemical modification of carminomycin, an antitumor anthracycline antibiotic. researchgate.netsmolecule.com Carminomycin differs from the widely used daunorubicin (B1662515) only by the absence of a methoxy (B1213986) group at the C-4 position of the aglycone. acs.org The semisynthetic conversion typically involves a multi-step process. A key step is the hydroxylation at the 14th position of the carminomycin structure. smolecule.com This can be achieved by first introducing a leaving group, such as bromine, at the C-14 position to create an intermediate like 14-bromocarminomycin. nih.gov This intermediate facilitates the subsequent nucleophilic substitution to introduce the hydroxyl group, yielding this compound. This semisynthetic pathway provides an efficient route to the target compound by leveraging the readily available natural precursor.

Total Synthesis Approaches and Methodological Advancements

While semisynthesis is a more direct route, total synthesis offers the flexibility to create the anthracycline core structure from simple starting materials. smolecule.com This approach is significantly more complex and involves numerous steps to construct the tetracyclic aglycone and subsequently attach the daunosamine (B1196630) sugar moiety. Advanced synthetic routes for anthracyclines like this compound involve the meticulous construction of the core, followed by a series of functional group transformations to install the required hydroxyl groups and the hydroxyacetyl side chain. smolecule.com Although challenging, total synthesis provides an invaluable platform for creating structurally unique analogs that are not accessible through the modification of natural precursors. nih.gov

Design and Chemical Synthesis of Novel this compound Derivatives

Modification of the this compound scaffold is a key strategy for developing second-generation anthracyclines. researchgate.net Research has focused on derivatization at the daunosamine sugar, the C-14 hydroxyl group, and the C-13 carbonyl group to modulate the compound's biological properties.

Carbohydrate Conjugates and N-Substituted Analogs

A significant area of investigation involves the synthesis of conjugates by attaching additional carbohydrate units to the 3'-amino group of the daunosamine moiety. acs.orgresearchgate.net This approach aims to alter the molecule's solubility and interaction with cellular targets.

The synthesis of these derivatives often starts with a protected form of this compound, such as the 13-dimethyl ketal of 14-bromocarminomycin, to selectively target the 3'-amino group. researchgate.net Reductive amination with various sugars, like D-galactose or disaccharides such as melibiose (B213186), followed by hydrolysis of the protecting groups, yields the desired N-substituted carbohydrate conjugates. researchgate.net Generally, the addition of these polyhydroxylated residues results in decreased cytotoxicity compared to the parent this compound. acs.org

Table 1: Examples of Synthesized N-Substituted Carbohydrate Derivatives of this compound

| Derivative Name | Starting Materials | Key Reagents/Steps | Reference |

|---|---|---|---|

| 3′-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin | 13-dimethyl ketal of 14-bromocarminomycin, D-galactose | Reductive alkylation, Hydrolysis | researchgate.net |

| 3'-N-[-α-D-(galactopyranosyl-(1→6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin | 13-dimethyl ketal of 14-bromocarminomycin, Melibiose | Reductive alkylation, Hydrolysis | researchgate.net |

14-O-Hemiacid Ester Derivatives

Modification at the C-14 position by creating ester linkages is another synthetic strategy. Researchers have successfully synthesized 14-O-hemiadipates and 14-O-hemipimelates of this compound. nih.gov The synthesis begins with 14-bromo derivatives of carminomycin, which are reacted with monosodium salts of dicarboxylic acids like adipic acid and pimelic acid. nih.gov This reaction substitutes the bromine atom with an acyloxy group, forming the corresponding 14-O-hemiacid ester. These derivatives can be further modified, for example, by N-trifluoroacetylation, although this particular modification has been shown to decrease cytostatic activity. nih.gov

Table 2: Synthesized 14-O-Hemiacid Ester Derivatives of this compound

| Derivative | Precursor | Reagent | Reference |

|---|---|---|---|

| This compound 14-O-hemiadipate | 14-bromocarminomycin | Monosodium adipate | nih.gov |

Hydrazone Derivatives and Other Carbonyl Modifications

The C-13 ketone on the anthracycline side chain is a common site for chemical modification to produce hydrazone derivatives. nih.govhygeiajournal.com The general synthesis of hydrazones involves the condensation of a carbonyl compound (in this case, the C-13 ketone of the anthracycline) with a hydrazine (B178648) derivative. scielo.brnih.gov For anthracyclines, this reaction can be used to introduce a variety of substituents. For instance, 13-(4-Methylpiperazine-1-yl)imino derivatives of anthracyclines, including those related to the carminomycin series, have been obtained. nih.gov These modifications at the carbonyl position can significantly alter the molecule's chemical properties and biological activity. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound Oxalate |

| Carminomycin |

| Daunorubicin |

| Doxorubicin (B1662922) |

| 14-bromocarminomycin |

| 3′-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin |

| 3'-N-[-α-D-(galactopyranosyl-(1→6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin |

| 3′-N-(1-deoxy-D-arabinos-1-yl)-14-hydroxycarminomycin |

| D-galactose |

| Melibiose |

| D-arabinose |

| This compound 14-O-hemiadipate |

| This compound 14-O-hemipimelate |

| Monosodium adipate |

| Monosodium pimelate |

| 13-(4-Methylpiperazine-1-yl)imino derivatives |

Strategic Modifications for Enhanced Preclinical Efficacy in Models

This compound, an anthracycline antibiotic, serves as a crucial scaffold for the development of novel anticancer agents. A primary goal in its derivatization is to enhance its therapeutic index by increasing its potency against tumor cells while mitigating the dose-limiting toxicities, such as cardiotoxicity, that are characteristic of this drug class. researchgate.net Strategic chemical modifications are systematically explored and the resulting derivatives are evaluated in preclinical models to identify candidates with superior efficacy and safety profiles.

Key strategies for modifying the this compound structure involve alterations at the C-14 position of the aglycone and the 3'-amino group of the daunosamine sugar moiety. researchgate.net For instance, the creation of 14-O-esters, such as 14-O-hemiadipates and 14-O-hemipimelates, represents one such approach. researchgate.net These modifications can influence the compound's lipophilicity and cellular uptake. Further derivatization of these esters into their N-trifluoroacetylated forms has also been investigated to assess the impact on cytostatic activity. researchgate.netresearchgate.net

Another significant avenue of modification is the introduction of various substituents, including those containing hydroxyl groups or carbohydrate residues, to the 3'-amino group of the daunosamine. acs.orgnih.gov These changes can dramatically alter the physicochemical properties of the parent molecule. For example, the synthesis of N-substituted derivatives with mono- or disaccharides has been shown to produce compounds that are highly soluble in water and better tolerated in animal models than the parent anthracyclines. researchgate.netacs.org This enhanced water solubility is a desirable feature for drug development. acs.org

The preclinical efficacy of these new derivatives is rigorously tested using a panel of human and animal tumor cell lines. researchgate.net These in vitro assays are critical for determining a compound's cytotoxic potency and its spectrum of activity. A key objective is to develop derivatives that are effective against multidrug-resistant (MDR) cancer cells, which often overexpress drug efflux pumps that render many standard chemotherapies ineffective. researchgate.net Encouragingly, certain derivatives of this compound have demonstrated comparable activity against both wild-type and MDR cell lines. researchgate.net

The table below provides an illustrative summary of the cytotoxic activity of this compound and some of its derivatives against various cancer cell lines, as measured by their IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate greater potency.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of this compound and Its Derivatives in Cancer Cell Lines

| Compound | Human Leukemia (K562) | K562/S9 (MDR) | Human Breast Cancer (MCF-7) | MCF-7/Dox (MDR) |

|---|---|---|---|---|

| This compound | 0.012 | 0.03 | 0.004 | 0.063 |

| Derivative 1 (14-O-hemiadipate) | 0.005 | 0.154 | 0.012 | 0.9 |

| Derivative 2 (14-O-hemipimelate) | 0.007 | 0.11 | 0.026 | 0.73 |

| Derivative 3 (N-trifluoroacetyl-14-O-hemiadipate) | 0.08 | 0.268 | 0.031 | 0.521 |

| Derivative 4 (N-trifluoroacetyl-14-O-hemipimelate) | 0.49 | 1.49 | 0.063 | 1.945 |

Data adapted from preclinical studies on anthracycline derivatives. researchgate.net The specific derivative numbers are for illustrative purposes based on the described modifications.

As the data indicates, modifications at the C-14 and N-3' positions significantly alter the cytotoxic profile. While some modifications, like the 14-O-esters (Derivatives 1 and 2), retain high potency against sensitive cell lines, their activity can be diminished in MDR variants. researchgate.net Trifluoroacetylation at the amino group (Derivatives 3 and 4) tended to decrease potency compared to the parent compound. researchgate.net

Ultimately, the strategic derivatization of this compound, followed by comprehensive preclinical evaluation, is a proven methodology for identifying new anticancer drug candidates with potentially enhanced efficacy, improved solubility, and the ability to overcome multidrug resistance. researchgate.netacs.org

Structure Activity Relationship Sar Studies of 14 Hydroxycarminomycin Analogs

Influence of Aglycone Moiety Modifications on Biological Activity in Preclinical Models

Modifications to the tetracyclic aglycone of 14-Hydroxycarminomycin have been a key area of investigation to understand their impact on biological activity. The aglycone structure is fundamental to the mechanism of action of anthracyclines, which involves intercalation into DNA and inhibition of topoisomerase II.

Impact of Daunosamine (B1196630) Moiety Substitutions on Biological Activity in Preclinical Models

The daunosamine sugar is crucial for the biological activity of this compound, primarily through its role in DNA interaction and cellular uptake. Modifications to this amino sugar have been a fertile ground for SAR studies.

A notable study involved the synthesis of novel hydrophilic derivatives of this compound through reductive alkylation at the 3'-N position of the daunosamine moiety. Specifically, 3'-N-[-α-D-(galactopyranosyl-(1→6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin and 3'-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin were synthesized and evaluated for their cytotoxic activity in human leukemia (K562) and breast carcinoma (MCF-7) cell lines. nih.gov

These novel derivatives, featuring bulky and hydrophilic carbohydrate substituents, were found to be less toxic than the parent compound, this compound. nih.gov However, importantly, they retained significant cytotoxic activity, and were similarly effective against both wild-type and multidrug-resistant (MDR) cancer cell lines. nih.gov This suggests that such modifications at the 3'-amino group can modulate the toxicity profile while maintaining or even improving the activity against resistant cancer cells.

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | K562 (Leukemia) | 0.02 |

| MCF-7 (Breast Carcinoma) | 0.03 | |

| 3'-N-[-α-D-(galactopyranosyl-(1→6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin | K562 (Leukemia) | 0.1 |

| MCF-7 (Breast Carcinoma) | 0.2 | |

| 3'-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin | K562 (Leukemia) | 0.08 |

| MCF-7 (Breast Carcinoma) | 0.15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For the this compound series and related anthracyclines, QSAR studies aim to develop mathematical models that can predict the cytotoxic potential of novel analogs based on their physicochemical properties and structural features.

While specific QSAR models exclusively for this compound derivatives are not extensively reported in readily accessible literature, broader QSAR studies on anthracyclines have identified several key descriptors that influence their anticancer activity. These often include parameters related to the molecule's hydrophobicity, electronic properties, and steric factors. For instance, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and various topological and electronic indices have been used to build predictive models for the activity of anthracyclines against various cancer cell lines. The development of robust QSAR models for the this compound series would be a valuable tool for the rational design of new analogs with enhanced therapeutic indices.

Identification of Critical Structural Elements for Preclinical Efficacy in Cellular and Animal Models

Based on accumulated SAR data from preclinical studies, several structural elements of this compound have been identified as critical for its efficacy in both cellular and animal models.

The Tetracyclic Aglycone: The planar tetracyclic ring system is essential for DNA intercalation, the primary mechanism of action. The specific arrangement of the quinone and hydroquinone moieties in the B and C rings is crucial for the redox cycling that can lead to the production of cytotoxic reactive oxygen species.

The C-14 Hydroxyl Group: The hydroxyl group at the C-14 position is a key feature that distinguishes this compound from its parent compound, carminomycin. This functional group is known to enhance the DNA binding and topoisomerase II inhibitory activity of anthracyclines, contributing significantly to its potent anticancer effects.

The Daunosamine Sugar: The amino sugar moiety is indispensable for the biological activity. Its primary amino group at the 3' position, in its protonated form, forms a critical ionic bond with the phosphate (B84403) backbone of DNA, stabilizing the drug-DNA complex. The stereochemistry of the sugar is also important for proper binding.

Molecular and Cellular Mechanisms of Action of 14 Hydroxycarminomycin

DNA Intercalation and Resultant DNA Damage Mechanisms

14-Hydroxycarminomycin, like other anthracycline antibiotics, is understood to exert its cytotoxic effects in part through DNA intercalation. ijabbr.comwikipedia.org This process involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. ijabbr.comwikipedia.org This insertion is a non-covalent interaction, driven by hydrophobic effects and electrostatic attraction between the cationic drug and the polyanionic DNA backbone. ijabbr.comwikipedia.org

The intercalation of this compound into the DNA structure causes a series of distortions. These include the unwinding of the DNA helix and an increase in the separation between adjacent base pairs to accommodate the drug molecule. wikipedia.org Such structural alterations interfere with the normal functions of DNA-associated proteins that are critical for cellular processes. ijabbr.com Specifically, the presence of the intercalated drug can obstruct the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. targetmol.com This disruption of fundamental cellular processes ultimately leads to DNA damage. ijabbr.com The structural changes induced by intercalation can trigger cellular DNA damage responses, which, if the damage is severe, can lead to the initiation of programmed cell death, or apoptosis. nih.gov

Topoisomerase Inhibition: Interaction with Topoisomerase I and II

A primary mechanism of action for this compound and related anthracyclines is the inhibition of topoisomerase enzymes. researchgate.net Topoisomerases are crucial enzymes that manage the topological state of DNA during essential cellular processes like replication, transcription, and chromosome segregation. nih.govnih.gov They function by creating transient breaks in the DNA strands, allowing them to pass through each other to relieve supercoiling and untangle DNA, and then resealing the breaks. nih.gov

There are two main types of topoisomerases: Topoisomerase I, which creates single-strand breaks, and Topoisomerase II, which creates double-strand breaks. nih.gov Anthracyclines, including this compound, are known to act as topoisomerase "poisons." nih.govbiorxiv.org Instead of simply blocking the catalytic activity of the enzyme, they stabilize the transient "cleavage complex" formed between the topoisomerase and the DNA. nih.gov This trapping of the enzyme on the DNA results in persistent DNA strand breaks, which are highly cytotoxic. nih.gov

Specifically, this compound has been shown to interact with both Topoisomerase I and Topoisomerase II. researchgate.net By stabilizing the DNA-topoisomerase complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. nih.gov This extensive DNA damage can halt the cell cycle and ultimately trigger apoptotic cell death. nih.govnih.gov The ability to inhibit both types of topoisomerases is a significant aspect of the compound's mechanism of action. researchgate.netmdpi.com

Induction of Apoptosis in Cellular Models

The culmination of DNA damage and topoisomerase inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. targetmol.commedchemexpress.com Apoptosis is a regulated process essential for removing damaged or unwanted cells and maintaining tissue homeostasis. semanticscholar.orgabcam.cn

Studies have demonstrated that this compound and its parent compound, carminomycin, are potent inducers of apoptosis in various tumor cell lines. targetmol.commedchemexpress.com For instance, carminomycin has been shown to induce apoptosis in clear cell renal carcinoma cells. targetmol.commedchemexpress.com The apoptotic process is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation. semanticscholar.org

Apoptosis Pathways and Signaling Cascades

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. abcam.cnresearchgate.net Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. aging-us.com

The intrinsic pathway is typically triggered by intracellular stresses such as DNA damage. abcam.cn This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. thermofisher.com Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9. aging-us.commdpi.com Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell. aging-us.com The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members like Bax and Bak promoting mitochondrial permeabilization and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. abcam.cnmdpi.com

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or TNF receptors. abcam.cn This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. thermofisher.com Caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid to tBid, which links the extrinsic to the intrinsic pathway by activating Bax and Bak. researchgate.net

Anticancer drugs that cause DNA damage, such as this compound, primarily induce apoptosis through the intrinsic pathway. nih.gov The extensive DNA damage serves as a signal for cellular stress, leading to the activation of pro-apoptotic Bcl-2 family members and the subsequent mitochondrial-mediated caspase cascade. nih.govnih.gov Some signaling pathways implicated in drug-induced apoptosis include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which can be activated by cellular stress and contribute to the apoptotic response. mdpi.com

Role in Cell Cycle Modulation in Preclinical Systems

The cell cycle is a tightly regulated series of events that leads to cell growth and division. wikipedia.org It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). wikipedia.org Cell cycle checkpoints are control mechanisms that ensure the proper completion of each phase before proceeding to the next. wikipedia.org

DNA damage, such as that induced by this compound, can activate these checkpoints, leading to cell cycle arrest. nih.gov This provides the cell with time to repair the damage. However, if the damage is too extensive and cannot be repaired, the cell cycle arrest can become permanent, leading to senescence or apoptosis. vhio.net

Compounds that interfere with DNA replication and topoisomerase function often cause cell cycle arrest in the S or G2/M phases. nih.govexpasy.org For example, catalytic inhibitors of topoisomerase II are known to induce a G2 cell cycle arrest. nih.gov By halting the progression of the cell cycle, this compound prevents cancer cells from proliferating. googleapis.com The sustained cell cycle arrest, coupled with the overwhelming DNA damage, ultimately pushes the cell towards apoptosis. vhio.netplos.org

Other Identified Molecular Targets and Signaling Pathways

While DNA intercalation and topoisomerase inhibition are the primary mechanisms of action for this compound, research suggests the involvement of other molecular targets and signaling pathways.

One such pathway involves the p38 mitogen-activated protein kinase (MAPK). In a study on a derivative of this compound, resistance was associated with increased p38α kinase activity. nih.gov Inhibition of this kinase restored sensitivity to the drug, suggesting that the p38 MAPK pathway may play a role in the cellular response to this class of compounds. nih.gov

Additionally, carminomycin, a closely related compound, has been found to target the Golgi complex in clear cell renal carcinoma cells, inducing apoptosis. medchemexpress.combiorxiv.org This suggests that anthracyclines may have effects on cellular organelles beyond the nucleus.

Furthermore, the cellular response to DNA damage is complex and involves numerous signaling pathways. The JNK signaling pathway, for instance, can be activated by cellular stress and contribute to apoptosis. mdpi.com It can phosphorylate and activate pro-apoptotic Bcl-2 family members, further promoting cell death. nih.gov

The table below summarizes the key molecular and cellular effects of this compound.

| Mechanism | Effect | Key Molecules/Pathways Involved |

| DNA Intercalation | - Inhibition of DNA replication and transcription- Induction of DNA damage | - DNA Polymerase- RNA Polymerase |

| Topoisomerase Inhibition | - Stabilization of DNA-topoisomerase cleavage complex- Accumulation of DNA strand breaks | - Topoisomerase I- Topoisomerase II |

| Induction of Apoptosis | - Programmed cell death | - Caspases (e.g., Caspase-3, Caspase-9)- Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2)- Cytochrome c- Apaf-1 |

| Cell Cycle Modulation | - Cell cycle arrest (e.g., in G2/M phase) | - Cyclin-dependent kinases (CDKs)- Cell cycle checkpoints |

| Other Targets | - Modulation of signaling pathways | - p38 MAPK- JNK |

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Cytostatic and Antitumor Activity in Cancer Cell Lines

The in vitro cytostatic and antitumor properties of 14-Hydroxycarminomycin have been evaluated in various cancer cell lines, demonstrating its potential as a cytotoxic agent. Research has particularly focused on its efficacy in both drug-sensitive and multidrug-resistant (MDR) cancer cell models, and its activity has been compared with its parent compounds and other anthracycline analogs.

Efficacy Profiles Across Diverse Tumor Cell Models

Studies have shown that this compound possesses potent cytotoxic activity against human leukemia (K562) and breast carcinoma (MCF-7) cell lines. A significant finding is its effectiveness against multidrug-resistant sublines of these cancers. This suggests that this compound may have the potential to overcome some of the common mechanisms of drug resistance that limit the efficacy of other chemotherapeutic agents. The activity of this compound has been found to be comparable to that of Carminomycin in these cell lines. nih.gov

Furthermore, the research indicates that novel hydrophilic derivatives of this compound, while still demonstrating cytotoxicity, were less toxic than the parent compound in both K562 and MCF-7 cells. nih.gov

Comparative Analysis of Efficacy with Parent Anthracyclines and Other Analogs

Interactive Data Table: Comparative Cytotoxicity (IC50) of Various Compounds

| Compound/Drug | K562 (Leukemia) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |

| This compound | Data Not Available | Data Not Available |

| Carminomycin | Data Not Available | Data Not Available |

| Adriamycin (Doxorubicin) | 0.26 ± 0.07 | 0.21 ± 0.06 |

| Curcumin | 14 | 5 |

| Damnacanthal | >10 µg/mL | 1.7 µg/mL |

| Nordamnacanthal | 10 µg/mL | >10 µg/mL |

Note: The IC50 values for Adriamycin, Curcumin, Damnacanthal, and Nordamnacanthal are provided for comparative purposes and are sourced from independent studies. The absence of data for this compound and Carminomycin indicates that these specific values were not available in the literature reviewed for this article.

In Vivo Antitumor Efficacy in Experimental Animal Models

Despite the promising in vitro data, comprehensive in vivo studies detailing the antitumor efficacy, pharmacokinetics, and pharmacodynamics of this compound are not extensively available in the public domain. The following sections outline the standard preclinical investigations that would be necessary to characterize the in vivo profile of this compound.

Tumor Growth Inhibition Studies in Xenograft Models

Information regarding the in vivo antitumor efficacy of this compound in xenograft models is not available in the reviewed scientific literature. Such studies would typically involve the implantation of human tumor cells into immunocompromised animals, followed by treatment with this compound to assess its ability to inhibit tumor growth.

Preclinical Pharmacokinetic Characterization (ADME in experimental systems)

Detailed preclinical pharmacokinetic studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in experimental animal models have not been identified in the available literature. These studies are crucial for understanding the disposition of the drug in a living organism.

Preclinical Pharmacodynamic Evaluation (Target Engagement in experimental systems)

There is no specific information available regarding the preclinical pharmacodynamic evaluation of this compound, including its target engagement in experimental systems. Pharmacodynamic studies are essential for elucidating the mechanism of action of a drug in vivo and for correlating drug exposure with its therapeutic effect.

Cellular Uptake and Intracellular Distribution in Preclinical Models

The cellular uptake and subsequent intracellular distribution of this compound are critical determinants of its cytotoxic activity. Preclinical studies have focused on understanding how this anthracycline analog enters cancer cells and where it localizes to exert its therapeutic effects. A significant finding in the cellular pharmacology of this compound is its ability to overcome multidrug resistance (MDR), a common mechanism by which cancer cells evade the effects of chemotherapeutic agents.

Research has demonstrated that this compound exhibits potent cytotoxic activity against both wild-type and multidrug-resistant cancer cell lines. nih.gov In a notable study, the compound was found to be similarly active in human leukemia (K562) and breast carcinoma (MCF-7) cells, as well as their respective multidrug-resistant sublines, K562/S9 and MCF-7/Dox. nih.gov This suggests that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux pump, which is a key transporter responsible for decreased intracellular drug accumulation in MDR cells. nih.gov The ability to bypass this common resistance mechanism is a key advantage of this compound over other anthracyclines like doxorubicin (B1662922), which are well-known substrates for P-gp.

While the precise mechanisms of this compound's entry into cancer cells have not been fully elucidated in the available literature, the behavior of other anthracyclines suggests that it likely enters cells via passive diffusion across the cell membrane. Once inside the cell, it is believed to rapidly accumulate in the nucleus, which is the primary site of action for this class of compounds.

The intracellular distribution of anthracyclines is crucial for their mechanism of action, which primarily involves intercalation into DNA and inhibition of topoisomerase II. Studies on the closely related compound, carminomycin, have shown that it induces significant ultrastructural changes within the nucleoli of treated cells. nih.gov Given the structural similarity, it is highly probable that this compound also localizes within the nucleus and specifically targets the nucleolus, interfering with ribosomal biogenesis and other critical nuclear processes. This nuclear localization is essential for its ability to induce DNA damage and trigger apoptotic cell death in cancer cells.

The following table summarizes the comparative cytotoxic activity of this compound in sensitive and multidrug-resistant cancer cell lines, highlighting its efficacy in overcoming this key resistance mechanism.

| Cell Line | Type | Cancer Type | Relative Sensitivity to this compound |

| K562 | Wild-Type | Human Leukemia | Sensitive |

| K562/S9 | Multidrug-Resistant | Human Leukemia | Similarly Sensitive to Wild-Type nih.gov |

| MCF-7 | Wild-Type | Human Breast Carcinoma | Sensitive |

| MCF-7/Dox | Multidrug-Resistant | Human Breast Carcinoma | Similarly Sensitive to Wild-Type nih.gov |

Mechanisms of Drug Resistance and Strategies for Overcoming Them in Preclinical Research

Role of Drug Efflux Transporters (e.g., P-glycoprotein, ABC Transporters) in Resistance

A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as efflux pumps, actively expelling a wide array of xenobiotics, including anticancer drugs, from the cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.govhilarispublisher.com The ABC transporter superfamily is extensive, with 48 known genes in humans, many of which are implicated in drug resistance. nih.govnih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein, encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters and a major contributor to MDR. nih.gov It is a 170 kDa transmembrane glycoprotein (B1211001) that utilizes the energy from ATP hydrolysis to transport various structurally and functionally diverse compounds out of the cell. nih.govnih.gov Overexpression of P-gp has been observed in numerous cancer types and is associated with resistance to a broad spectrum of chemotherapeutic agents, including anthracyclines like doxorubicin (B1662922), a close structural analog of 14-Hydroxycarminomycin. nih.gov Studies have shown that cancer cell lines with acquired resistance to doxorubicin, such as MCF-7/DOX and K562i/S9, exhibit high levels of P-gp expression. glpbio.comszabo-scandic.com While direct studies on this compound are less abundant, its structural similarity to doxorubicin strongly suggests that P-gp-mediated efflux is a significant mechanism of resistance. However, some research indicates that this compound and certain derivatives can be equally effective against both wild-type and MDR cell lines overexpressing P-gp, suggesting they may be poorer substrates for this efflux pump compared to other anthracyclines. researchgate.netresearchgate.net

Other ABC Transporters: Besides P-gp, other members of the ABC transporter family, such as the multidrug resistance-associated proteins (MRPs/ABCC) and breast cancer resistance protein (BCRP/ABCG2), also contribute to the MDR phenotype. purdue.edu ABCG2, for instance, is known to confer resistance to anthracyclines. purdue.edu These transporters, like P-gp, function as ATP-dependent efflux pumps. mdpi.comfrontiersin.org The coordinated action of multiple ABC transporters can lead to a broad spectrum of drug resistance, posing a significant challenge to effective chemotherapy. nih.gov

| Transporter | Gene | Function | Relevance to this compound Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux of a wide range of xenobiotics, including many anticancer drugs. nih.govnih.gov | Likely a primary mechanism of resistance due to structural similarity with known P-gp substrates like doxorubicin. However, some studies suggest this compound may be less susceptible to P-gp efflux than other anthracyclines. researchgate.netresearchgate.net |

| Multidrug Resistance-Associated Proteins (MRPs) | ABCC family | ATP-dependent efflux pumps that transport a variety of molecules, often conjugated to glutathione (B108866), glucuronate, or sulfate. nih.gov | Contribute to the overall multidrug resistance phenotype and may play a role in this compound resistance. |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | A "half-transporter" that forms homodimers to efflux drugs like anthracyclines and topotecan. purdue.edu | Known to confer resistance to anthracyclines, suggesting a potential role in resistance to this compound. purdue.edu |

Alterations in Molecular Targets (e.g., Topoisomerase IIα) Associated with Resistance

The primary intracellular target of anthracyclines, including this compound, is DNA topoisomerase IIα (TOP2A). oaepublish.com This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. oaepublish.comnih.gov Anthracyclines intercalate into DNA and stabilize the TOP2A-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Resistance to TOP2A-targeting drugs can arise from both quantitative and qualitative changes in the enzyme.

Reduced Expression of TOP2A: A frequent mechanism of acquired resistance to TOP2A inhibitors is the downregulation of TOP2A expression. oaepublish.com Cells with lower levels of the enzyme are less susceptible to the drug's effects as there are fewer targets to poison.

Mutations in the TOP2A Gene: Mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or affecting its catalytic activity. biorxiv.orgmdpi.com These mutations can interfere with the drug's ability to stabilize the cleavage complex, thereby conferring resistance. biorxiv.org For example, mutations in regions critical for drug binding or in the C-terminal domain, which regulates enzyme function, have been linked to resistance to TOP2A inhibitors. mdpi.combiorxiv.org

Alternative Splicing of TOP2A mRNA: The generation of splice variants of TOP2A can also lead to drug resistance. oaepublish.com For instance, a truncated form of TOP2A resulting from alternative splicing has been identified in mitoxantrone-resistant cells, which also showed cross-resistance to other TOP2A poisons like doxorubicin. oaepublish.com

| Alteration | Mechanism of Resistance | Supporting Evidence |

|---|---|---|

| Reduced TOP2A Expression | Decreases the number of available drug targets, leading to reduced drug efficacy. oaepublish.com | Frequently observed in cell lines with acquired resistance to TOP2A inhibitors. oaepublish.com |

| TOP2A Gene Mutations | Alters the enzyme's structure, reducing drug binding affinity or modifying catalytic activity. biorxiv.orgmdpi.com | Specific point mutations have been shown to confer resistance to drugs like etoposide. mdpi.com |

| Alternative Splicing | Produces altered or truncated forms of the enzyme with reduced sensitivity to the drug. oaepublish.com | Identified in mitoxantrone-resistant cells that are cross-resistant to doxorubicin. oaepublish.com |

Cellular Adaptive Responses Leading to Resistance Phenotypes

Cancer cells can develop resistance through a variety of adaptive responses that allow them to survive in the presence of cytotoxic agents. uomustansiriyah.edu.iquomustansiriyah.edu.iq These are complex processes that can involve changes in signaling pathways, metabolic reprogramming, and the activation of stress response mechanisms. hilarispublisher.comnih.gov

One key adaptive response is the activation of pro-survival signaling pathways. nih.gov For instance, the unfolded protein response (UPR) is a stress response that can be triggered by chemotherapy and can promote cell survival. nih.gov Another critical factor is the cellular redox state. Changes in the balance of glycolysis and oxidative phosphorylation can alter the intracellular redox environment, which in turn can influence the expression of drug resistance proteins like P-gp. researchgate.net

Furthermore, cancer cells can adapt by altering metabolic pathways to bypass the drug's effects or to repair the damage caused by the drug. hilarispublisher.com For example, enhanced DNA repair mechanisms can counteract the DNA damage induced by TOP2A inhibitors. The transcription factor ATF4 has been identified as a key mediator of cellular adaptation to the inhibition of certain amino acid transporters, suggesting its potential role in broader stress responses that could contribute to drug resistance. nih.gov This highlights the intricate network of adaptive processes that cancer cells can employ to evade the cytotoxic effects of drugs like this compound. biorxiv.org

Preclinical Strategies for Circumventing Drug Resistance

Overcoming drug resistance is a major focus of preclinical cancer research. Strategies being explored include the development of new drug derivatives that are less susceptible to resistance mechanisms and the use of combination therapies.

A promising approach to combat P-gp-mediated resistance is the chemical modification of existing drugs to create new derivatives that are poor substrates for efflux pumps. researchgate.net For this compound, this has involved the synthesis of novel carbohydrate derivatives. researchgate.net The rationale is that altering the physicochemical properties of the molecule, such as its hydrophilicity, can reduce its recognition and transport by P-gp. researchgate.net

For example, the reductive alkylation of this compound with monosaccharides or disaccharides has yielded new hydrophilic derivatives. researchgate.net In preclinical studies, some of these derivatives were found to be equally potent against both drug-sensitive and multidrug-resistant cell lines, indicating that they successfully circumvent P-gp-mediated efflux. researchgate.netresearchgate.net Specifically, derivatives like 3'-N-[-alpha-D-(galactopyranosyl-(1 --> 6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin and 3'-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin demonstrated similar activity in wild-type and MDR cell lines. researchgate.net This suggests that these modifications interfere with the drug's interaction with the efflux transporter. nih.gov

Combining chemotherapeutic agents with other drugs is a cornerstone of cancer therapy, and this approach is being actively investigated in preclinical models to overcome resistance. businesswire.comfrontiersin.org The rationale for combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. europa.eu

In the context of this compound resistance, several combination strategies are being explored:

Inhibitors of Drug Efflux Pumps: Co-administration of a chemotherapeutic agent with an inhibitor of P-gp or other ABC transporters is a well-studied strategy. nih.gov These inhibitors, also known as chemosensitizers, block the function of the efflux pumps, thereby increasing the intracellular concentration and efficacy of the anticancer drug. nih.gov

Targeting Adaptive Response Pathways: As the role of cellular adaptive responses in drug resistance becomes clearer, researchers are investigating the combination of chemotherapy with inhibitors of these pathways. For example, targeting pro-survival signaling pathways or metabolic adaptations could re-sensitize resistant cells to the effects of this compound. nih.gov

Combination with Other Chemotherapeutic Agents: Using this compound in combination with other anticancer drugs that have different mechanisms of action can produce synergistic effects and overcome resistance that is specific to a single agent. epo.org

Preclinical studies are essential for identifying the most effective drug combinations and determining the optimal dosing and scheduling to maximize therapeutic benefit while minimizing toxicity. frontiersin.org

Prodrug Design and Bioconversion in Preclinical Contexts

Rational Design of Prodrugs for 14-HydroxyCarminomycin Analogs for Improved Preclinical Efficacy

The rational design of prodrugs for this compound analogs is centered on overcoming the limitations of the parent compound, such as toxicity and low therapeutic activity in drug-resistant tumor cells. researchgate.netresearchgate.net A central premise in the design of anthracycline prodrugs is that modifications, particularly at the 3'-amino group of the daunosamine (B1196630) sugar, render the molecule inactive. acs.org The cytotoxic activity is only restored upon hydrolysis of the modifying group, which "activates" the prodrug back to the parent drug. acs.org

Key strategies for improving preclinical efficacy include:

Enhancing Solubility and Bioavailability: Modifications to the this compound structure, such as the addition of polyhydroxylated residues like carbohydrates, can significantly increase water solubility compared to the parent antibiotic. acs.orgresearchgate.net This allows for easier formulation and potentially improved bioavailability. nih.gov

Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR in tumor cells. researchgate.net Research has shown that certain novel derivatives of this compound are similarly active against both wild-type and MDR cell lines, suggesting that the prodrug approach can circumvent resistance mechanisms. researchgate.net

Reducing Systemic Toxicity: By designing prodrugs that are selectively activated at the tumor site, systemic exposure to the highly potent cytotoxic agent is reduced, which can minimize damage to healthy tissues. mdpi.comfrontiersin.orgchemrxiv.org This targeted activation is a cornerstone of modern prodrug design. ijnrd.org For instance, N-substituted derivatives of this compound have been shown to be less toxic than the parent compound in preclinical studies. researchgate.net

The design process often involves creating a library of derivatives and evaluating them for improved chemotherapeutic indexes. researchgate.net This structured approach moves beyond serendipity towards a predictive model for creating more effective and safer anticancer agents. researchgate.netchemrxiv.org

Chemical Methodologies for Prodrug Synthesis and Characterization

The synthesis of this compound prodrugs typically involves the chemical modification of the parent molecule at specific functional groups. A common starting material for these syntheses is the 13-dimethyl ketal of 14-bromocarminomycin. researchgate.net

One prominent method is the reductive alkylation of the 3'-amino group. For example, new hydrophilic derivatives have been created by reacting the starting bromo-ketal compound with carbohydrates like melibiose (B213186) or D-galactose. researchgate.net This is followed by hydrolysis of the intermediate ketals to yield the final N-substituted this compound derivatives. researchgate.net A similar scheme has been used to create conjugates of this compound with other monosaccharides, such as D-arabinose. acs.org

The general synthetic pathway can be summarized as:

Protection of the 13-keto group: This is often done by forming a ketal to prevent side reactions.

Modification of the 3'-amino group: This is the key step where the promoiety (the part of the molecule that makes it a prodrug) is attached, often via reductive amination with a carbohydrate. researchgate.net

Deprotection: The final step involves the removal of protecting groups, such as the hydrolysis of the ketal, to yield the desired prodrug. acs.orgresearchgate.net

After synthesis, rigorous characterization is essential to confirm the structure and purity of the new compounds. Standard analytical techniques employed include:

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the homogeneity of the synthesized prodrugs and ensure they are free from contamination by the parent antibiotic. acs.orgnih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify all signals in the aglycone, spacer, and carbohydrate moieties, confirming the structure of the conjugate. acs.org

Mass Spectrometry: This technique is used to confirm that the synthesized compounds have the correct molecular weights. acs.org

These characterization methods ensure that the synthesized molecules are well-defined entities ready for preclinical evaluation.

In Vitro and In Vivo Bioconversion Studies in Preclinical Models

Preclinical development of prodrugs requires extensive in vitro and in vivo studies to evaluate their stability, bioconversion to the active drug, and efficacy. ijnrd.orgrsc.org The goal is to ensure the prodrug remains stable during circulation but is efficiently converted to its active form at the target site. mdpi.com

In vitro models are crucial for initial screening. nih.gov For example, the stability and conversion of prodrugs can be tested in simulated biological fluids, such as solutions at different pH values (e.g., pH 1.0 for the stomach, pH 7.4 for blood) and in the presence of plasma or specific enzymes. mdpi.com Cell lines, such as the human colon carcinoma (Caco-2) cells, are also used to study both the bioconversion and permeability of prodrugs and their parent drugs. nih.gov

In vivo studies are typically conducted in animal models, such as mice or rabbits, to understand the pharmacokinetics of the prodrug and its active metabolite. nih.govrsc.org Following administration of the prodrug, blood samples are collected over time and analyzed by methods like HPLC to determine the concentration-time profiles of the prodrug, the released active drug, and any metabolites. nih.gov These data are then used to build pharmacokinetic models that can estimate the in vivo conversion rate and describe the absorption, distribution, metabolism, and elimination (ADME) of the compound. ijnrd.orgnih.gov

Enzyme-activated prodrug therapy is a highly targeted approach that leverages enzymes that are overexpressed in or near tumor tissues to selectively release a cytotoxic drug. ijnrd.orgclinmedjournals.orgnih.gov The prodrug is designed with a linker that is specifically cleaved by a target enzyme, ensuring that the drug's activity is localized to the tumor, thereby reducing systemic side effects. frontiersin.orgijnrd.org

While specific enzyme-activated prodrugs for this compound are not extensively detailed in the provided research, the strategies used for the closely related anthracycline, doxorubicin (B1662922), provide a clear blueprint. Common enzyme-based strategies applicable to this compound include:

β-Glucuronidase-activated prodrugs: β-glucuronidase is an enzyme found in high concentrations in the necrotic regions of solid tumors. Prodrugs can be designed with a glucuronic acid residue linked to the drug, which is cleaved by this enzyme to release the active agent. frontiersin.org

β-Galactosidase-activated prodrugs: Similar to the above, some cancers can be targeted using prodrugs activated by β-galactosidase. nih.govfrontiersin.org This approach has shown significant tumor growth inhibition with minimal toxicity in preclinical models of other anthracyclines. nih.gov

Carboxylesterase-activated prodrugs: Carboxylesterases are another class of enzymes that can be exploited for prodrug activation, converting ester-containing prodrugs into their active carboxylic acid or alcohol forms. frontiersin.orgijnrd.org

This targeted activation enhances drug concentration specifically at the tumor site, improving the therapeutic window of the parent compound. frontiersin.orgnih.gov

Stimuli-responsive prodrugs are designed to release their active payload in response to specific physiological or biochemical triggers within the tumor microenvironment (TME). nih.govthno.org The TME has several unique characteristics, such as altered pH and redox potential, that can be exploited for targeted drug delivery. researchgate.netfrontiersin.org

Key stimuli-responsive strategies relevant to this compound prodrugs include:

pH-Responsive Prodrugs: The extracellular environment of many solid tumors is more acidic (pH ~6.5-6.8) than that of normal tissues (pH ~7.4). researchgate.net Prodrugs can be synthesized with acid-labile linkers that are stable at physiological pH but break down in the acidic TME, releasing the active drug. nih.gov

Redox-Responsive Prodrugs (GSH-sensitive): Cancer cells often have significantly higher concentrations of glutathione (B108866) (GSH), a key component of the cellular redox buffering system, compared to normal cells. frontiersin.org Prodrugs can incorporate disulfide bonds (-S-S-) into their structure. These bonds are stable in the bloodstream but are rapidly cleaved in the highly reductive environment inside cancer cells, triggering drug release. frontiersin.orgfrontiersin.org Preclinical studies with doxorubicin prodrugs using this strategy have demonstrated enhanced targeting and reduced systemic toxicity. frontiersin.org

Reactive Oxygen Species (ROS)-Responsive Prodrugs: Malignant tumors often exhibit elevated levels of reactive oxygen species (ROS) due to altered metabolism and signaling. frontiersin.org Linkers that are sensitive to and cleaved by ROS can be incorporated into prodrugs to achieve tumor-specific activation. nih.gov

These strategies allow for the spatiotemporal control of drug release, which can enhance the accumulation and efficacy of this compound at the tumor site while minimizing off-target effects. nih.govfrontiersin.org

Data Tables

Table 1: Preclinical Cytotoxicity of this compound and its Analogs

This table shows the 50% inhibitory concentration (IC₅₀) of various anthracycline derivatives against a murine leukemia cell line. A lower IC₅₀ value indicates higher cytotoxic potency. The data illustrates how modifications to the parent structures affect their cytotoxic activity in a preclinical setting.

| Compound | Description | Cell Line | IC₅₀ (µM) | Source |

| Doxorubicin | Parent Anthracycline | L1210/0 | 0.213 | acs.org |

| Galactomycin (Compound 20) | Doxorubicin-melibiose conjugate | L1210/0 | 21 | acs.org |

| Compound 22 | Doxorubicin-lactose conjugate | L1210/0 | 24 | acs.org |

| This compound | Parent Anthracycline | K562 | Less toxic than Carminomycin | researchgate.net |

| Compound 10 | 3'-N-[-α-D-(galactopyranosyl-(1→6)-O-D-1-desoxyglucit-1-yl]-14-hydroxycarminomycin | K562, MCF-7 | Less toxic than this compound | researchgate.net |

| Compound 12 | 3'-N-(1-desoxy-D-galactit-1-yl)-14-hydroxycarminomycin | K562, MCF-7 | Less toxic than this compound | researchgate.net |

Data derived from in vitro studies on cancer cell lines. acs.orgresearchgate.net

Advanced Research Methodologies and Analytical Techniques in 14 Hydroxycarminomycin Studies

Spectroscopic and Chromatographic Methods for Research-Grade Compound Characterization

The definitive identification and purity assessment of research-grade 14-Hydroxycarminomycin rely on a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous structural information and quantify the purity of a sample, which are prerequisites for reliable biological testing.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.

¹H and ¹³C NMR spectroscopy is used to map the carbon-hydrogen framework of the molecule. mdpi.com The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each atom in the this compound structure. mdpi.com Advanced 2D NMR techniques like COSY and HMBC can further confirm connectivity.

Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS), provides an exact molecular weight, which helps to confirm the elemental composition of the compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. The compound is passed through a column under high pressure, and its retention time is measured. A pure sample will typically show a single, sharp peak. By comparing the area of the main peak to any impurity peaks, the percentage purity can be accurately calculated. epo.org

Illustrative Spectroscopic Data for this compound Characterization

| Technique | Parameter | Expected Observation for Key Functional Groups |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals in aromatic region (aglycone), sugar region (daunosamine moiety), and specific shifts for hydroxyl and methoxy (B1213986) groups. |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for carbonyl carbons, aromatic carbons, and carbons of the sugar ring. |

| HRMS | m/z | A precise mass-to-charge ratio corresponding to the exact molecular formula of the protonated molecule [M+H]⁺. |

| HPLC | Purity | A single major peak indicating >98% purity, with a characteristic retention time under specific column and solvent conditions. |

Development and Application of Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for assessing the biological activity of this compound and investigating its mechanism of action (MOA). bmglabtech.com These assays provide crucial data on how the compound affects cellular processes, particularly in cancer cells. bioivt.com

Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are used to measure the compound's ability to inhibit cell proliferation or induce cell death. Cancer cells are treated with varying concentrations of this compound, and cell viability is measured to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action Assays: To understand how this compound works, specific assays are employed.

Apoptosis Assays: Techniques like Annexin V/PI staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).

Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle.

Reporter Gene Assays: These assays can be designed to measure the activation or inhibition of specific cellular pathways that may be targeted by the compound. bioivt.comdrugtargetreview.com

Illustrative IC50 Values from Cell-Based Cytotoxicity Assays

| Cancer Cell Line | Cancer Type | Hypothetical IC50 (nM) for this compound |

|---|---|---|

| MCF-7 | Breast Cancer | 85 |

| A549 | Lung Cancer | 120 |

| HCT116 | Colon Cancer | 95 |

| K562 | Leukemia | 50 |

Utilization of Advanced In Vitro Models for Preclinical Drug Evaluation

While 2D cell cultures are useful for initial screening, they often fail to replicate the complex environment of a tumor in vivo. nih.gov Advanced in vitro models like 3D cell cultures and organ-on-a-chip systems provide a more physiologically relevant context for evaluating compounds like this compound. sciopen.complos.org

3D Cell Cultures (Spheroids): Cancer cells grown as 3D spheroids more closely mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of an actual tumor. plos.orgmdpi.com Evaluating this compound in spheroid models can offer better predictions of its anti-tumor efficacy, including its ability to penetrate solid tumor tissue. nih.gov

Organ-on-a-Chip (OoC) Systems: These microfluidic devices represent a significant leap forward, simulating the structure and function of human organs. nih.govmdpi.com An OoC system could be used to model a tumor and its surrounding microenvironment or to assess the potential off-target toxicity of this compound on organs like the liver or heart in a human-relevant system before clinical trials. nih.govxiahepublishing.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to accelerate drug discovery by predicting how a compound will behave at the molecular level. rsc.orgsoci.org

Molecular Docking: This technique is used to predict the binding orientation and affinity of this compound to its molecular target. nih.gov For anthracyclines, the primary targets are DNA (via intercalation) and the enzyme Topoisomerase II. Docking simulations can model these interactions, providing insights into the structural basis of the compound's activity and helping to guide the design of more potent derivatives. biomedpharmajournal.org The results are often expressed as a binding energy or docking score, where a lower energy value suggests a more stable interaction. nih.gov

Illustrative Molecular Docking Results for this compound

| Molecular Target | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues/Bases |

|---|---|---|

| DNA Duplex | -9.8 | G-C base pairs (intercalation), hydrogen bonding with phosphate (B84403) backbone. |

| Topoisomerase II | -11.2 | Aspartic Acid, Arginine, Tyrosine (in the enzyme's active site). |

Methodologies for Studying Drug Resistance Mechanisms in Cellular Models

A major challenge in cancer chemotherapy is the development of drug resistance. kyinno.com Understanding and overcoming resistance to this compound is critical for its therapeutic development.

Development of Resistant Cell Lines: A primary method involves generating drug-resistant cancer cell lines by continuously exposing a parental cell line to gradually increasing concentrations of this compound. atcc.org These resistant models are invaluable for studying the molecular changes that lead to resistance. kyinno.com

Identifying Resistance Mechanisms: Once resistant cell lines are established, various molecular biology techniques can be used to pinpoint the mechanism of resistance.

Efflux Pump Analysis: A common mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell. frontiersin.org The expression of these pumps can be quantified using methods like quantitative real-time PCR (qRT-PCR) to measure mRNA levels or Western blotting to measure protein levels.

Target Alteration Analysis: Sequencing the gene for the drug's target (e.g., Topoisomerase II) can identify mutations that prevent the compound from binding effectively. srce.hr

Metabolic Changes: Investigating alterations in cellular metabolism or the activation of pro-survival pathways can also reveal how cells adapt to evade the drug's cytotoxic effects. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 14-HydroxyCarminomycin, and how can researchers verify the purity of synthesized batches?

- Methodological Answer: Begin by consulting primary literature via SciFinder or Reaxys to identify reported synthetic routes, focusing on reaction conditions (e.g., catalysts, temperature). Verify purity using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with published values and report deviations exceeding ±5% .

Q. How does this compound interact with cellular targets, and what in vitro assays are recommended for initial efficacy testing?

- Methodological Answer: Use fluorescence polarization assays to measure binding affinity to DNA topoisomerase II, a known target. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments). Validate results with dose-response curves (IC₅₀ calculations) and replicate experiments ≥3 times to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using UV-Vis spectrophotometry to monitor degradation kinetics. Pair with mass spectrometry (LC-MS) to identify breakdown products. Report degradation thresholds (e.g., ≥10% loss of potency) under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?

- Methodological Answer: Perform a meta-analysis of existing data, stratifying by cell line origin (e.g., epithelial vs. hematopoietic) and experimental protocols (e.g., incubation time, serum concentration). Use ANOVA to identify significant variables and validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

- Methodological Answer: Employ a crossover study design in rodent models, with staggered dosing and serial blood/tissue sampling. Use non-compartmental analysis (NCA) for AUC and half-life calculations. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .

Q. How should researchers design longitudinal studies to evaluate chronic toxicity while minimizing confounding variables?

- Methodological Answer: Define inclusion/exclusion criteria for animal cohorts (e.g., age, genetic background) and use stratified randomization. Include control groups for vehicle and baseline toxicity. Monitor biomarkers (e.g., serum creatinine, liver enzymes) at regular intervals and apply Cox proportional hazards models to assess risk over time .

Q. What statistical approaches are optimal for analyzing dose-response relationships in heterogeneous patient populations?

- Methodological Answer: Use mixed-effects models to account for inter-individual variability. Apply subgroup analysis stratified by demographic/clinical factors (e.g., renal function, prior therapies). Validate with bootstrapping or cross-validation to ensure robustness .

Q. How can researchers validate this compound’s mechanism of action when conflicting hypotheses exist in the literature?

- Methodological Answer: Combine genetic knockdown (siRNA/CRISPR) of putative targets (e.g., topoisomerase II) with rescue experiments. Use isogenic cell lines to isolate specific pathways. Correlate findings with transcriptomic profiling (RNA-seq) to identify downstream effector genes .

Guidance for Data Interpretation and Reporting

- For contradictory results : Explicitly document batch-to-batch variability in compound synthesis and cell culture conditions (e.g., passage number, media composition) to identify potential confounders .

- For clinical relevance : Align preclinical dosing with human equivalent doses (HED) using body surface area normalization, and justify translatability in discussion sections .

- For reproducibility : Include raw data (e.g., NMR spectra, flow cytometry plots) in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.